Structural Confirmation by HRMS and NMR
N-cyclohexyl butylone was unequivocally identified and differentiated from its parent compound, butylone, and other analogs through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy [1]. HRMS provided an exact mass of m/z 289.167794 for the protonated molecule [M+H]+, corresponding to the elemental composition C17H23NO3 [1]. Comprehensive 1D and 2D NMR experiments (1H, 13C, COSY, HSQC, HMBC) definitively established the presence of the N-cyclohexyl group, confirming the compound's unique structure [1]. This level of structural detail is critical for distinguishing it from other cathinones with similar nominal masses.
| Evidence Dimension | Exact Mass ([M+H]+) and NMR Spectra |
|---|---|
| Target Compound Data | Exact Mass: 290.17507 Da (calculated); NMR: Characteristic shifts for cyclohexyl protons at δ ~1.0-1.9 ppm and N-CH at δ ~2.5-2.6 ppm [1]. |
| Comparator Or Baseline | Butylone (N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine) - Exact Mass: 221.10519 Da (calculated for C12H15NO3) [2]. |
| Quantified Difference | Mass difference of +69.06988 Da due to N-cyclohexyl substitution. NMR spectra show distinct signals for the cyclohexyl ring protons that are absent in butylone. |
| Conditions | GC-MS, LC-HRMS, and NMR (CDCl3, 400 MHz) |
Why This Matters
This data provides the definitive analytical fingerprint required for forensic laboratories to reliably identify N-cyclohexyl butylone in seized drug materials and biological samples, ensuring accurate reporting and legal defensibility.
- [1] Fabregat-Safont, D., et al. (2023). Characterization of the recently detected cathinone N-cyclohexyl butylone: From structure elucidation to in silico supported pharmacological/toxicological considerations. Journal of Pharmaceutical and Biomedical Analysis, 226, 115257. View Source
- [2] PubChem. Butylone. Retrieved 2026-04-17. View Source
